5-Nitro-3-(thiophen-2-YL)benzoic acid
Overview
Description
5-Nitro-3-(thiophen-2-yl)benzoic acid: is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.24 g/mol This compound features a nitro group (-NO₂) and a thiophene ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(thiophen-2-yl)benzoic acid typically involves the nitration of 3-(thiophen-2-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-3-(thiophen-2-yl)benzoic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products Formed:
Reduction: 5-Amino-3-(thiophen-2-yl)benzoic acid.
Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Nitro-3-(thiophen-2-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, thiophene derivatives, including this compound, are used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Nitro-3-(thiophen-2-yl)benzoic acid and its derivatives largely depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
3-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(thiophen-2-yl)benzoic acid: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
5-Amino-3-(thiophen-2-yl)benzoic acid:
Uniqueness: 5-Nitro-3-(thiophen-2-yl)benzoic acid is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-nitro-5-thiophen-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRWRRNNWDBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688547 | |
Record name | 3-Nitro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-96-0 | |
Record name | 3-Nitro-5-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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